3-Methylcyclopentane-1-sulfonamide
Overview
Description
3-Methylcyclopentane-1-sulfonamide is an organosulfur compound with the molecular formula C6H13NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a cyclopentane ring substituted with a methyl group at the third position
Mechanism of Action
Target of Action
The primary targets of 3-methylcyclopentane-1-sulfonamide are enzymes involved in the folate synthesis pathway . Sulfonamides, including this compound, are known to inhibit dihydropteroate synthetase, a key enzyme in the folate synthesis pathway .
Mode of Action
Sulfonamides are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzyme dihydropteroate synthetase, preventing the incorporation of PABA into dihydropteroic acid, a precursor of folic acid . This inhibition disrupts the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by this compound affects the folate synthesis pathway . This disruption leads to a decrease in the production of tetrahydrofolate, a coenzyme required for the synthesis of purines and pyrimidines, which are essential components of DNA . The downstream effect of this inhibition is a decrease in bacterial DNA synthesis, leading to bacteriostatic activity .
Pharmacokinetics
The pharmacokinetics of this compound, like other sulfonamides, involves absorption, distribution, metabolism, and excretion (ADME). Generally, sulfonamides are well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver (primarily by acetylation), and excreted in the urine .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth due to the disruption of DNA synthesis . By inhibiting the synthesis of folic acid, an essential component for bacterial DNA replication, the compound exerts a bacteriostatic effect .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylcyclopentane-1-sulfonamide typically involves the reaction of 3-methylcyclopentane with sulfonamide reagents under specific conditions. One common method is the reaction of 3-methylcyclopentane with chlorosulfonic acid, followed by the addition of ammonia or an amine to form the sulfonamide group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process may be optimized for higher yields and purity, employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 3-Methylcyclopentane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: The compound can be reduced to form amines or other reduced sulfur-containing compounds.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfonic acids, sulfonyl chlorides.
Reduction: Amines, reduced sulfur compounds.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
3-Methylcyclopentane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex sulfonamide derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Comparison with Similar Compounds
Cyclopentane-1-sulfonamide: Lacks the methyl group, resulting in different chemical and biological properties.
3-Methylcyclohexane-1-sulfonamide: Contains a cyclohexane ring instead of a cyclopentane ring, leading to variations in reactivity and applications.
N-Methylsulfonamide: A simpler sulfonamide with different structural and functional characteristics.
Uniqueness: 3-Methylcyclopentane-1-sulfonamide is unique due to the presence of both a cyclopentane ring and a methyl group, which influence its chemical reactivity and potential applications. The combination of these structural features makes it distinct from other sulfonamide derivatives and contributes to its specific properties and uses in research and industry.
Properties
IUPAC Name |
3-methylcyclopentane-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-5-2-3-6(4-5)10(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZZSCBKUQZZPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341961-86-1 | |
Record name | 3-methylcyclopentane-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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